Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Properties
IUPAC Name |
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(18-10-11-4-2-1-3-5-11)15-7-6-14(17)8-12(14)9-15/h1-5,12,17H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEWEXJALWYBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1(C2)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclo heptane core. The hydroxyl and benzyl groups are then introduced through subsequent reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory agents. Its unique bicyclic structure allows for modifications that enhance therapeutic efficacy and reduce side effects.
Case Study: Analgesic Development
In a study focused on developing new analgesics, researchers utilized this compound as a precursor to synthesize compounds that exhibited improved pain-relieving properties compared to existing medications. The modifications made to the compound's structure led to enhanced binding affinity to pain receptors.
Neuroscience Research
The compound's structure is beneficial for exploring its effects on neurotransmitter systems, making it valuable in studies related to cognitive function and neuroprotection.
Case Study: Neuroprotective Effects
Research has demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Organic Synthesis
This compound is widely used as a building block in organic chemistry for synthesizing more complex molecules. Its versatility allows chemists to create new materials with desirable properties.
Example Applications
- Synthesis of New Drug Candidates : Researchers have reported using this compound in the synthesis of novel drug candidates targeting various diseases.
- Material Science : The compound has been explored for developing new polymers with specific mechanical properties.
Drug Delivery Systems
The physicochemical properties of this compound make it suitable for formulating advanced drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents.
Case Study: Targeted Delivery
In a recent study, scientists integrated this compound into nanoparticles designed for targeted drug delivery in cancer therapy, demonstrating improved accumulation of the drug at tumor sites while minimizing systemic exposure.
Biochemical Assays
Researchers employ this compound in biochemical assays to investigate enzyme interactions and metabolic pathways, providing insights into various biological processes.
Research Example
A study utilized this compound to explore its interaction with specific enzymes involved in metabolic pathways, revealing potential implications for metabolic disorders and therapeutic strategies.
Mechanism of Action
The mechanism of action of Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Structural Analogs with Varying Bicyclo Systems
Key Observations :
- Ring Size Effects : Smaller bicyclo systems (e.g., [3.1.0]) exhibit reduced steric hindrance, enabling easier functionalization . Larger systems like [4.1.0] offer spatial flexibility for substituent placement .
- Substituent Influence : Hydroxy groups enhance solubility and reactivity (e.g., oxidation or conjugation), while tert-butyl esters improve stability during synthesis .
Biological Activity
Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15NO3
- Molar Mass : 233.26 g/mol
- CAS Number : 66207-08-7
- Appearance : Colorless to light orange liquid
- Density : 1.256 g/cm³ (predicted)
- Boiling Point : Approximately 368.4 °C (predicted)
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the context of its potential as a therapeutic agent. The following sections highlight key findings related to its pharmacological effects.
Pharmacological Properties
- Antimicrobial Activity : Studies have indicated that compounds similar to benzyl 6-hydroxy derivatives possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes.
- Anticancer Potential : Preliminary research has suggested that this compound may inhibit the growth of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects : There is emerging evidence that bicyclic compounds can exhibit neuroprotective properties, possibly by modulating neurotransmitter systems and reducing oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It is hypothesized that this compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular processes that contribute to disease states.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic compounds showed significant cytotoxicity against glioblastoma cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation markers .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, benzyl derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting a protective mechanism against neurodegeneration .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
